

Monorden Diacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monorden diacetate

Cat. No.: B15587287

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Abstract

Monorden diacetate, a derivative of the natural product radicicol (monorden), is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and other disease pathways. By inhibiting Hsp90, **monorden diacetate** disrupts these pathways, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **monorden diacetate**, intended to support further research and drug development efforts.

Chemical Structure and Properties

Monorden diacetate is the diacetylated form of radicicol. The addition of two acetyl groups to the phenolic hydroxyls of radicicol alters its physicochemical properties.

Chemical Identifiers and Properties:

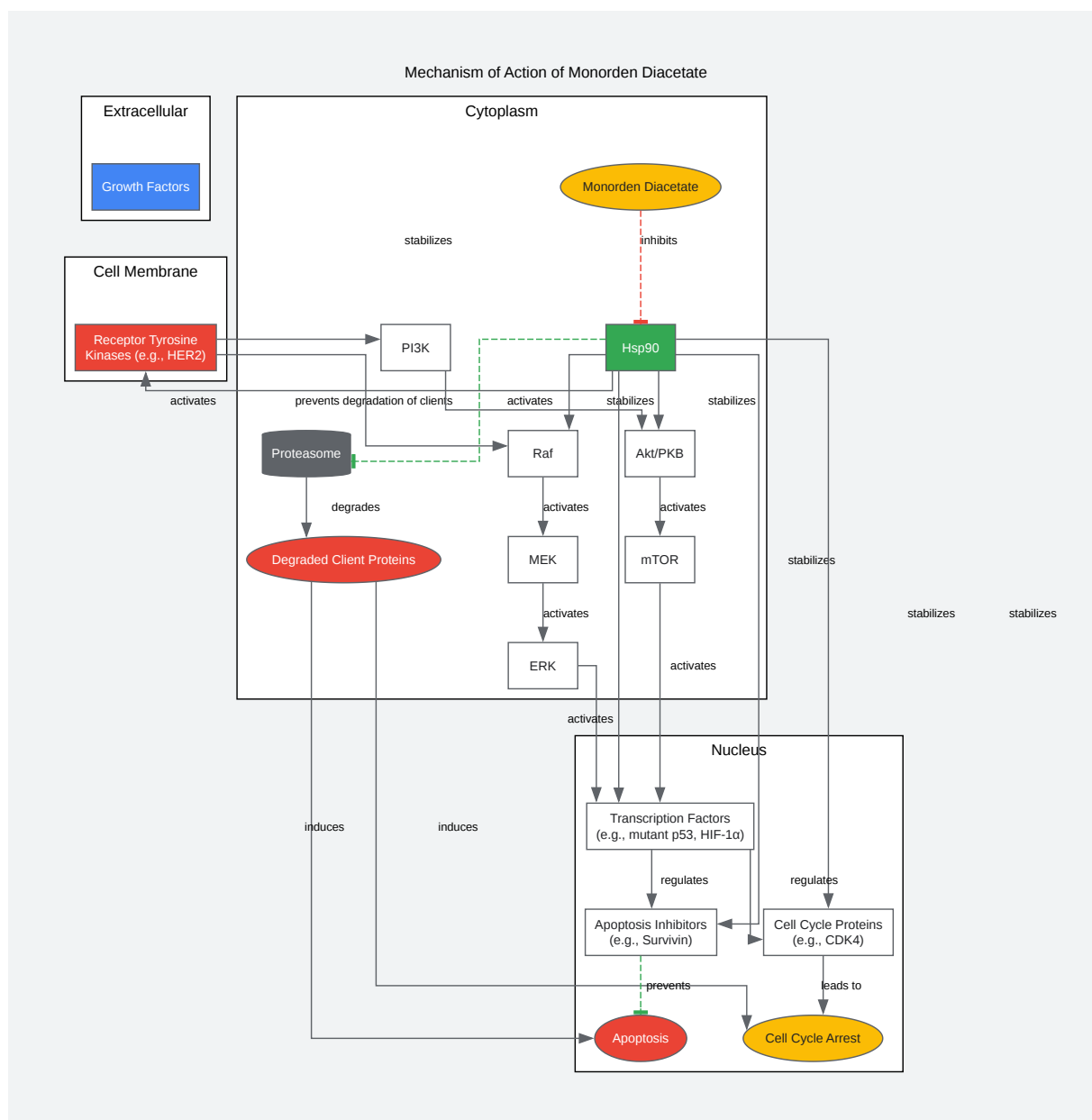
Property	Value	Source
CAS Number	100262-15-5	
Molecular Formula	C22H21ClO8	
Molecular Weight	448.85 g/mol	
Synonyms	Radicicol diacetate, 9,11-Bis(acetyloxy)-8-chloro-1a,14,15,15a-tetrahydro-14-methyl-6H-oxireno[e]benzoxacyclotetradecin-6,12(7H)-dione	
SMILES	<chem>CC(=O)OC1=CC(=C(C=C1C(=O)O)[C@@H]2C[C@H]3--INVALID-LINK--O)CI)OC(=O)C</chem>	Inferred from structure
Melting Point	Data not available. The parent compound, radicol, has a melting point of 193-195 °C.	
Boiling Point	Data not available.	
Solubility	Data for Monorden diacetate is not readily available. The parent compound, radicol, is soluble in DMSO, methanol, acetone, ethyl acetate, and chloroform, but insoluble in water. It is anticipated that Monorden diacetate will have a similar solubility profile.	
Appearance	White to off-white solid (predicted based on parent compound).	

Mechanism of Action and Signaling Pathways

Monorden diacetate exerts its biological effects through the potent and specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer and other diseases.

The N-terminal domain of Hsp90 contains an ATP-binding pocket that is essential for its chaperone activity. **Monorden diacetate**, like its parent compound radicicol, is believed to bind to this pocket, competing with ATP and thereby inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.

The degradation of Hsp90 client proteins has pleiotropic effects on cellular signaling, impacting pathways crucial for cell growth, proliferation, survival, and angiogenesis.



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Monorden diacetate inhibits Hsp90, leading to client protein degradation and downstream effects.

Experimental Protocols

Synthesis of Monorden Diacetate from Radicicol

This protocol describes a general method for the acetylation of phenolic hydroxyl groups, which can be adapted for the synthesis of **Monorden diacetate** from its precursor, radicicol.

Materials:

- Radicicol (Monorden)
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Toluene
- Methanol (dry)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Reaction Setup: Dissolve radicicol (1.0 equivalent) in

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